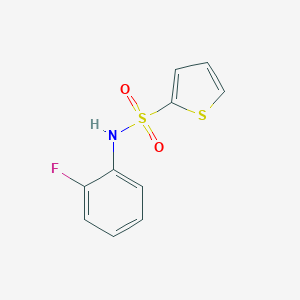![molecular formula C26H27N3O5S B299294 N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299294.png)
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer treatment. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells by targeting B-cell lymphoma 2 (BCL-2) family proteins.
作用機序
ABT-737 selectively targets N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which are involved in regulating apoptosis. Specifically, ABT-737 binds to the BH3-binding groove of N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents them from inhibiting pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the apoptotic pathway. The compound has also been shown to inhibit tumor growth in animal models of cancer. In addition, ABT-737 has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
実験室実験の利点と制限
One advantage of ABT-737 is its selectivity for N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide family proteins, which allows for targeted induction of apoptosis in cancer cells. However, one limitation is that ABT-737 has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide inhibitors based on the structure of ABT-737. Another area of interest is the investigation of the potential of ABT-737 as a combination therapy with other cancer treatments. Additionally, research is needed to further understand the mechanisms of resistance to ABT-737 in cancer cells and to develop strategies to overcome this resistance.
合成法
The synthesis of ABT-737 involves a multi-step process that includes the reaction of various reagents to form the final product. The initial step involves the reaction of 4-allyloxybenzaldehyde with hydrazine hydrate to form 4-(allyloxy)benzaldehyde hydrazone. This is followed by the reaction of the hydrazone with 2-(2-bromoacetyl)benzoic acid to form the key intermediate, 2-(2-{4-(allyloxy)benzylidene}hydrazino)-2-oxoethyl benzoic acid. The final step involves the reaction of the intermediate with 2-ethoxyaniline and benzenesulfonyl chloride to form ABT-737.
科学的研究の応用
ABT-737 has been extensively studied in scientific research for its potential as a cancer treatment. The compound has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
特性
製品名 |
N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C26H27N3O5S |
分子量 |
493.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-3-18-34-22-16-14-21(15-17-22)19-27-28-26(30)20-29(24-12-8-9-13-25(24)33-4-2)35(31,32)23-10-6-5-7-11-23/h3,5-17,19H,1,4,18,20H2,2H3,(H,28,30)/b27-19+ |
InChIキー |
KGOUZIJDMOADIE-ZXVVBBHZSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)
